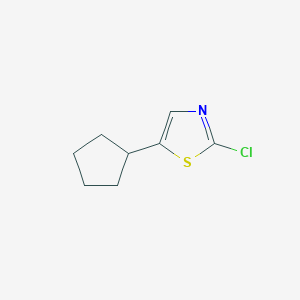

2-Chloro-5-cyclopentylthiazole

Description

2-Chloro-5-cyclopentylthiazole is a substituted thiazole derivative characterized by a chlorine atom at position 2 and a cyclopentyl group at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, widely recognized for their biological and agrochemical applications due to their structural versatility and electronic properties . The cyclopentyl substituent introduces steric bulk and lipophilicity, which can influence reactivity, solubility, and binding affinity in biological systems.

Properties

Molecular Formula |

C8H10ClNS |

|---|---|

Molecular Weight |

187.69 g/mol |

IUPAC Name |

2-chloro-5-cyclopentyl-1,3-thiazole |

InChI |

InChI=1S/C8H10ClNS/c9-8-10-5-7(11-8)6-3-1-2-4-6/h5-6H,1-4H2 |

InChI Key |

KUKCPYURWNQMHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CN=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopentylthiazole typically involves the reaction of cyclopentanone with thioamide and a chlorinating agent. The reaction conditions often include:

Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 150°C.

Solvents: Common solvents used include chloroform, dichloromethane, and other organic solvents.

Catalysts: Catalysts such as Lewis acids may be employed to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Chloro-5-cyclopentylthiazole follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopentylthiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides are used for oxidation.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other hydride donors are used for reduction.

Major Products

Substituted Thiazoles: Products formed from substitution reactions.

Sulfoxides and Sulfones: Products formed from oxidation reactions.

Dihydrothiazoles: Products formed from reduction reactions.

Scientific Research Applications

2-Chloro-5-cyclopentylthiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopentylthiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

The following table compares 2-Chloro-5-cyclopentylthiazole with structurally related thiazole compounds, emphasizing substituent effects on properties and applications:

Key Comparative Insights

Substituent Bulk and Lipophilicity: The cyclopentyl group in 2-Chloro-5-cyclopentylthiazole confers greater lipophilicity compared to methyl or aminomethyl analogs. This property may enhance membrane permeability in drug candidates but reduce water solubility . In contrast, the chloromethyl group in 2-Chloro-5-chloromethylthiazole provides a reactive site for cross-coupling reactions, making it valuable in pesticide synthesis (e.g., neonicotinoids) .

The cyclopentyl group, being weakly electron-donating via hyperconjugation, may slightly increase the electron density at position 5, influencing regioselectivity in further reactions.

Biological Relevance: Pyrazolylmethyl and aminomethyl derivatives exhibit enhanced interactions with biological targets (e.g., enzymes, receptors) due to their hydrogen-bonding capabilities . The steric hindrance from the cyclopentyl group in 2-Chloro-5-cyclopentylthiazole could limit binding to shallow protein pockets but improve selectivity for deeper hydrophobic sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.